(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Analytical reference standard Sacubitril impurity profiling HPLC method validation

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS 2101222-51-7 for the racemic mixture; CAS 1038924-70-7 for the single stereoisomer) is a chiral pyrrolidinone compound primarily recognized as Sacubitril Impurity 1, a process-related impurity arising during the synthesis of the neprilysin inhibitor prodrug Sacubitril — the active moiety in the heart failure combination drug Entresto (LCZ696). This compound is not a bioactive molecule itself; rather, its scientific value derives from its defined stereochemical identity (3R,5S configuration) and its role as a critical reference standard in pharmaceutical quality control, analytical method validation, and regulatory submissions for Sacubitril-containing drug products.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 2101222-51-7
Cat. No. B1530454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
CAS2101222-51-7
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1
InChIKeyAFMGAVDATRJOJG-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS 2101222-51-7): Sacubitril Process Impurity and Chiral Reference Standard


(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS 2101222-51-7 for the racemic mixture; CAS 1038924-70-7 for the single stereoisomer) is a chiral pyrrolidinone compound primarily recognized as Sacubitril Impurity 1, a process-related impurity arising during the synthesis of the neprilysin inhibitor prodrug Sacubitril — the active moiety in the heart failure combination drug Entresto (LCZ696) [1]. This compound is not a bioactive molecule itself; rather, its scientific value derives from its defined stereochemical identity (3R,5S configuration) and its role as a critical reference standard in pharmaceutical quality control, analytical method validation, and regulatory submissions for Sacubitril-containing drug products [2].

Why Generic Pyrrolidinone Analogs Cannot Substitute for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one in Sacubitril Analytical Workflows


Substituting this compound with a generic pyrrolidinone analog — or even a closely related Sacubitril impurity — is analytically invalid because impurity reference standards must exactly match the retention time, spectral signature, and stereochemical identity of the target analyte in regulatory HPLC methods [1]. Sacubitril possesses two chiral centers, generating multiple stereoisomeric impurities including (3S,5S), (3S,5R), and (3R,5R) diastereomers, each requiring distinct reference standards for unambiguous identification and quantification. The QbD-validated stability-indicating HPLC methods for Sacubitril have demonstrated quantitative separation of up to 11 distinct impurities with resolution values ≥2.2, confirming that co-elution and misidentification are real risks without stereochemically authenticated reference materials such as this compound [2]. Procurement of uncharacterized or impure substitutes undermines method accuracy, risks regulatory non-compliance (ICH Q3A/B), and can lead to false out-of-specification results in batch release testing.

Quantitative Differentiation Evidence for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one Versus Closest Sacubitril Impurity Analogs


Stereochemical Purity and Pharmacopeial Traceability Achievable with (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Commercially available (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS 1038924-70-7) is supplied with a Certificate of Analysis documenting HPLC purity of ≥98% and identity confirmed by ¹H NMR, IR, and mass spectrometry . In contrast, the (3S,5S)-diastereomer impurity (Sacubitril Impurity 3, CAS 1038925-00-6) is typically available at >95% purity without equivalent characterization depth in standard catalogs . For regulatory submissions including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), this characterization gap is material because ICH Q3A/B guidelines require impurity reference standards used for quantitative analysis to be of known purity and fully characterized.

Analytical reference standard Sacubitril impurity profiling HPLC method validation

Distinct Stereochemical Identity of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one Versus Co-occurring Sacubitril Diastereomers

The (3R,5S) configuration of this compound — featuring a trans relationship between the 3-methyl and 5-biphenylmethyl substituents on the pyrrolidinone ring — is stereochemically distinct from the three other possible Sacubitril-related diastereomers: (3S,5R), (3S,5S), and (3R,5R) [1]. A validated stability-indicating HPLC method for Sacubitril achieved resolution ≥2.2 between the parent drug and Impurity K, and resolution of 2.5 between Impurity J and Impurity H, demonstrating that baseline separation of structurally related impurities is achievable when authentic stereochemically defined reference standards are employed [2]. Without the correct (3R,5S) reference standard, a (3S,5S)- or (3R,5R)-diastereomer marker would produce an incorrect retention time match, leading to peak misassignment.

Chiral impurity analysis Diastereomer separation Sacubitril quality control

Validated Impurity Quantification Sensitivity Using (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one as a Reference Marker in Sacubitril Drug Substance Testing

The QbD-developed HPLC method for Sacubitril related substances, validated using a panel of 11 impurity reference standards including the (3R,5S)-pyrrolidinone impurity class, achieved a limit of quantification (LOQ) of 0.05% (w/w) with respect to a sample concentration of 0.8 mg/mL for all impurities [1]. This LOQ meets the ICH Q3A identification threshold of 0.10% and qualification threshold of 0.15% for drug substances with a maximum daily dose ≤2 g/day — the clinical dosing range for Sacubitril in Entresto (97 mg/103 mg twice daily). The method accuracy range of 92–116% for all impurities, with precision (RSD) of 1.0–2.1%, confirms that this impurity reference standard, when used in validated methods, supports defensible batch release decisions [1].

Impurity quantification limit Stability-indicating method ICH Q3A/B compliance

Cost per Validated Analytical Data Point for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one Compared to Alternative Sacubitril Impurity Reference Standards

At a listed catalog price of approximately $485 per 100 mg for the (3R,5S) compound (CAS 1038924-70-7), procurement cost must be evaluated against analytical utility . By comparison, Sacubitril Impurity 5 (CAS 1012341-56-8) is priced at $199 per 5 mg ($3,980 per 100 mg equivalent), and Sacubitril Enantiomer (CAS 761373-05-1) at $399 per 25 mg ($1,596 per 100 mg equivalent) — making the (3R,5S) pyrrolidinone impurity the more cost-efficient option on a per-milligram basis among stereochemically resolved Sacubitril impurity standards . Additionally, this compound's identity as a process-specific intermediate-related impurity rather than a degradant means it is essential for demonstrating process control rather than merely stability, providing analytical value not duplicated by forced-degradation impurity standards.

Reference standard procurement Cost-effectiveness analysis Pharmaceutical quality control

Optimal Deployment Scenarios for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one in Pharmaceutical Development and Quality Control


ANDA/DMF Analytical Method Validation for Sacubitril Drug Substance

This compound serves as a primary impurity reference marker in the validation of HPLC or UHPLC methods intended for ANDA or DMF submissions. The QbD-validated method achieves LOQ of 0.05% for all related impurities, well within ICH Q3A identification (0.10%) and qualification (0.15%) thresholds [1]. Using the (3R,5S)-defined stereoisomer ensures correct retention time alignment for Impurity 1 in the chromatographic profile, while resolution benchmarks of ≥2.2 between adjacent impurity peaks confirm adequate separation from both Sacubitril and co-eluting diastereomers [1].

Process Development and In-Process Control for Sacubitril API Manufacturing

As a process-specific impurity arising from the pyrrolidinone intermediate stage of Sacubitril synthesis, this compound is essential for monitoring reaction completion and intermediate purity. The patent literature describes the preparation of this intermediate via deprotection or coupling reactions where incomplete conversion generates this pyrrolidinone byproduct [2]. Quantitative tracking of this impurity at levels as low as 0.05% by the validated HPLC method enables real-time process optimization and the establishment of justified in-process acceptance criteria, supporting the ICH Q11 framework for API development.

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies where Sacubitril is exposed to acid, base, oxidative, thermal, and photolytic stress conditions, this compound serves as a non-degradation process marker that must be chromatographically resolved from stress-generated degradants. The validated stability-indicating method confirmed Sacubitril elution at 4.91 min and Valsartan at 2.53 min, with all impurity peaks (including process impurities like Impurity 1) well resolved [3]. Using this authentic reference standard allows unambiguous discrimination between process impurities present in the API and degradation products formed during stability testing — a critical distinction for shelf-life specification setting.

Quality Control Batch Release Testing for Entresto (LCZ696) Finished Dosage Forms

For QC laboratories performing routine batch release of Sacubitril/Valsartan combination tablets, this compound is used to prepare system suitability solutions and impurity marker solutions for HPLC analysis. The validated method's precision (RSD 1.0–2.1% for related impurities at 0.0005 mg/mL) and accuracy range (92–116%) support reliable quantification in the presence of excipients and the valsartan component [1]. The compound's documented melting point (148–150°C), density (1.1±0.1 g/cm³), and LogP (2.88) provide orthogonal identification checks useful for incoming material qualification .

Quote Request

Request a Quote for (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.